molecular formula C10H19NO3 B8683131 Ethyl 2,6-dimethyl-4-morpholinylacetate

Ethyl 2,6-dimethyl-4-morpholinylacetate

Cat. No. B8683131
M. Wt: 201.26 g/mol
InChI Key: DNTZGHKINRRHDA-UHFFFAOYSA-N
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Patent
US05240925

Procedure details

To a flask was added 22.8 g. (0.6 mole) of lithium aluminum hydride in 300 ml. of dimethyl ether. The stirred slurry was cooled to 0° C. and then 26.5 g. (0.15 mole) of ethyl 2,6-dimethyl-4-morpholinylacetate was slowly added. The reaction was allowed to warm to room temperature and stirred for 18 hours. It was then quenched with aqueous ammonium chloride, filtered, and extracted with diethyl ether. The solvent was concentrated to give 15.5 g. (67% yield) of the desired intermediate.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].COC.[CH3:10][CH:11]1[O:16][CH:15]([CH3:17])[CH2:14][N:13]([CH2:18][C:19](OCC)=[O:20])[CH2:12]1>>[OH:20][CH2:19][CH2:18][N:13]1[CH2:14][CH:15]([CH3:17])[O:16][CH:11]([CH3:10])[CH2:12]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.6 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Step Three
Name
Quantity
0.15 mol
Type
reactant
Smiles
CC1CN(CC(O1)C)CC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask was added 22.8 g
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
It was then quenched with aqueous ammonium chloride
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
CUSTOM
Type
CUSTOM
Details
to give 15.5 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCCN1CC(OC(C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.